(R)-1-(3-Bromophenyl)-N-methylethanamine

Catalog No.
S13457955
CAS No.
M.F
C9H12BrN
M. Wt
214.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-1-(3-Bromophenyl)-N-methylethanamine

Product Name

(R)-1-(3-Bromophenyl)-N-methylethanamine

IUPAC Name

(1R)-1-(3-bromophenyl)-N-methylethanamine

Molecular Formula

C9H12BrN

Molecular Weight

214.10 g/mol

InChI

InChI=1S/C9H12BrN/c1-7(11-2)8-4-3-5-9(10)6-8/h3-7,11H,1-2H3/t7-/m1/s1

InChI Key

NKTLVOQJGRVLEB-SSDOTTSWSA-N

Canonical SMILES

CC(C1=CC(=CC=C1)Br)NC

Isomeric SMILES

C[C@H](C1=CC(=CC=C1)Br)NC

(R)-1-(3-Bromophenyl)-N-methylethanamine is a chiral amine compound characterized by the presence of a bromine atom attached to a phenyl group at the meta position. Its molecular formula is C13H14BrNC_{13}H_{14}BrN, and it has a molecular weight of 298.16 g/mol. The compound features a secondary amine structure, which contributes to its unique chemical and biological properties. The presence of the bromine atom enhances its reactivity and potential biological activity, making it a subject of interest in medicinal chemistry.

, including:

  • Oxidation: This compound can be oxidized to form corresponding imines or ketones, depending on the reaction conditions.
  • Alkylation: It can participate in alkylation reactions, where the nitrogen atom can be further substituted with various alkyl groups.
  • Acylation: The amine group can react with acyl chlorides to form amides, which are important for synthesizing more complex molecules.

These reactions are significant for synthesizing derivatives that may exhibit enhanced pharmacological properties.

Research indicates that (R)-1-(3-Bromophenyl)-N-methylethanamine exhibits notable biological activities. It has been studied for its potential as a neurotransmitter modulator, particularly in relation to dopamine and norepinephrine pathways. The compound's structural similarity to other psychoactive substances suggests that it may influence mood and behavior by interacting with specific receptors in the central nervous system .

Additionally, studies have shown that similar compounds can exhibit anxiolytic and antidepressant effects, indicating that (R)-1-(3-Bromophenyl)-N-methylethanamine could have therapeutic applications in treating anxiety and depression.

The synthesis of (R)-1-(3-Bromophenyl)-N-methylethanamine typically involves several steps:

  • Bromination: Starting from an appropriate phenyl compound, bromination is performed using bromine or a brominating agent to introduce the bromine atom at the meta position.
  • Amine Formation: The resulting bromo compound is then reacted with N-methyl-ethanamine under basic conditions to form (R)-1-(3-Bromophenyl)-N-methylethanamine.
  • Purification: The product is purified using techniques such as recrystallization or chromatography to obtain high purity suitable for biological testing.

These methods allow for the efficient production of this compound, which can be further modified for research purposes.

(R)-1-(3-Bromophenyl)-N-methylethanamine has potential applications in various fields:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound for developing new medications targeting psychiatric disorders.
  • Chemical Research: It can be used as a building block in organic synthesis to create more complex molecules.
  • Material Science: Its unique properties may find applications in developing new materials with specific functionalities.

Interaction studies involving (R)-1-(3-Bromophenyl)-N-methylethanamine focus on its binding affinity and activity at various receptors. Preliminary studies suggest that this compound may interact with serotonin and dopamine receptors, indicating potential use in modulating mood-related pathways.

In vitro assays have demonstrated that compounds with similar structures can influence neurotransmitter release and uptake, providing insights into their mechanism of action as potential antidepressants or anxiolytics .

Several compounds share structural similarities with (R)-1-(3-Bromophenyl)-N-methylethanamine, including:

  • (S)-1-(4-Bromophenyl)-N-methylethanamine: This compound differs by having the bromine substituent at the para position. It may exhibit different biological activities due to its stereochemistry .
  • (R)-1-(4-Fluorophenyl)-N-methylethanamine: This analog replaces the bromine atom with fluorine, potentially altering its pharmacokinetic properties while maintaining similar receptor interactions.
  • (R)-2-(3-Bromophenyl)ethylamine: This compound lacks the methyl group on the nitrogen but retains the brominated phenyl structure, which may affect its biological profile significantly.

Comparison Table

Compound NameBromine PositionKey Differences
(R)-1-(3-Bromophenyl)-N-methylethanamineMetaPrimary focus; unique pharmacological profile
(S)-1-(4-Bromophenyl)-N-methylethanamineParaDifferent stereochemistry; potential variations in activity
(R)-1-(4-Fluorophenyl)-N-methylethanaminePara (Fluorine)Fluorine substitution may enhance metabolic stability
(R)-2-(3-Bromophenyl)ethylamineN/ALacks methyl group; altered receptor binding characteristics

These compounds highlight the uniqueness of (R)-1-(3-Bromophenyl)-N-methylethanamine within a broader context of related chemical entities, emphasizing how slight modifications can lead to significant variations in biological activity and application potential.

XLogP3

2.4

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

213.01531 g/mol

Monoisotopic Mass

213.01531 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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